crystal structure and molecular geometry of 4-amino-3-methyl-5-isothiazolecarbonitrile
crystal structure and molecular geometry of 4-amino-3-methyl-5-isothiazolecarbonitrile
As a Senior Application Scientist specializing in structural chemistry and rational drug design, I frequently encounter chemical scaffolds that demand rigorous stereochemical and geometric profiling. 4-Amino-3-methyl-5-isothiazolecarbonitrile (CAS 4592-55-6) is one such privileged building block. Widely utilized in the synthesis of antimicrobial agents and kinase inhibitors[1], its unique spatial arrangement dictates its pharmacological efficacy.
This technical whitepaper provides an in-depth analysis of the molecular geometry, electronic architecture, and crystallographic profiling of 4-amino-3-methyl-5-isothiazolecarbonitrile. Furthermore, it establishes a self-validating experimental workflow for resolving its 3D structure via Single-Crystal X-Ray Diffraction (SCXRD).
Molecular Geometry & Electronic Architecture
The core of 4-amino-3-methyl-5-isothiazolecarbonitrile is a five-membered heteroaromatic isothiazole ring containing adjacent sulfur (S1) and nitrogen (N2) atoms. The spatial geometry of this molecule is entirely dictated by a strong "push-pull" electronic system .
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The "Push" (Electron Donor): The 4-amino group is a strong π -donor. The lone pair on the nitrogen atom delocalizes into the aromatic ring.
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The "Pull" (Electron Acceptor): The 5-carbonitrile (cyano) group is a potent π -acceptor and σ -withdrawing group.
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Steric Anchor: The 3-methyl group provides mild steric bulk, restricting the rotational freedom of adjacent functional groups in complex supramolecular assemblies.
Causality of Bond Distortion: Because the donor (amino) and acceptor (cyano) are positioned on adjacent carbons (C4 and C5), resonance structures significantly increase the double-bond character of the C4–C5 bond. Consequently, the C4–N(amino) bond is substantially shorter than a standard amine C–N bond, forcing the amino group into a nearly planar sp2 -like hybridization rather than a pyramidal sp3 geometry. This planarity is critical for drug development, as it allows the scaffold to intercalate flatly into the narrow hinge regions of target proteins.
Table 1: Predicted Geometric Parameters (DFT/B3LYP Level)
To provide a quantitative baseline for crystallographic refinement, the following table summarizes the expected bond lengths and angles based on the electronic distribution of the isothiazole core.
| Structural Parameter | Bond Type | Predicted Length (Å) / Angle (°) | Structural Implication |
| S1 – N2 | Single Bond | 1.635 Å | Highly polarizable, susceptible to nucleophilic attack. |
| N2 – C3 | Double Bond | 1.320 Å | Rigidifies the 3-methyl position. |
| C4 – C5 | Double Bond | 1.380 Å | Shortened due to push-pull resonance. |
| C4 – N(Amino) | C–N Bond | 1.365 Å | Exhibits partial double-bond character (planar). |
| C5 – C(Cyano) | C–C Bond | 1.430 Å | Conjugated with the ring π -system. |
| C(Cyano) ≡ N | Triple Bond | 1.150 Å | Linear geometry (180°), strong H-bond acceptor. |
| C5 – S1 – N2 | Internal Angle | 98.5° | Acute angle characteristic of S-N heterocycles. |
| S1 – N2 – C3 | Internal Angle | 112.0° | Drives the overall pentagonal planar geometry. |
Supramolecular Assembly & Crystal Packing
In the solid state, 4-amino-3-methyl-5-isothiazolecarbonitrile relies heavily on intermolecular non-covalent interactions to form a stable crystal lattice. The primary driving force is a robust hydrogen-bonding network. The 4-amino group acts as a bifurcated hydrogen-bond donor, while the 5-cyano nitrogen and the isothiazole N2 atom act as competing hydrogen-bond acceptors.
Supramolecular assembly logic driven by hydrogen bonding and pi-stacking interactions.
Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)
To empirically validate the molecular geometry of this versatile building block[2], researchers must execute a rigorous SCXRD protocol. The following methodology is designed as a self-validating system , ensuring that any structural misassignments are mathematically caught and corrected during refinement.
Step 1: Solvent-Antisolvent Vapor Diffusion (Crystallization)
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Protocol: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM) in a 1-dram vial. Place this open vial inside a sealed 20 mL scintillation vial containing 3 mL of n-hexane.
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Causality: DCM acts as the primary solvent, while hexane is a volatile antisolvent. Vapor phase equilibration slowly decreases the solubility of the compound. This controlled, ultra-slow nucleation prevents the formation of kinetic defects and twinning, yielding high-quality, single-domain crystals.
Step 2: Cryogenic Crystal Mounting
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Protocol: Harvest a single crystal (approx. 0.1 x 0.1 x 0.05 mm) using a polyimide loop coated in Paratone-N oil. Immediately quench the crystal in a 100 K nitrogen cold stream on the goniometer.
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Causality: The Paratone oil acts as a cryoprotectant, displacing mother liquor and preventing ice ring formation. Freezing the crystal to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially increases the intensity of high-angle diffraction spots, yielding sub-angstrom resolution.
Step 3: Data Collection & Phase Solution
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Protocol: Irradiate the crystal with Mo K α X-rays ( λ=0.71073 Å). Integrate the frames and solve the phase problem using the SHELXT software[3].
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Causality: Mo K α radiation is specifically chosen over Cu K α to minimize X-ray absorption effects caused by the heavy sulfur atom in the isothiazole core. SHELXT utilizes a dual-space recycling algorithm that iteratively transforms data between reciprocal space and real space, automatically and unambiguously assigning atom types based on electron density peak heights[4].
Step 4: Anisotropic Refinement & Validation
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Protocol: Refine the structural model using full-matrix least-squares on F2 utilizing the Olex2 graphical interface[5]. Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).
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Self-Validating Mechanism: The refinement process is inherently self-validating. The algorithm calculates the theoretical diffraction pattern of your proposed model and compares it to the empirical data. If the chemical model is physically accurate, the residual factor ( R1 ) will drop below 5%, and the Goodness-of-Fit (GoF) will approach 1.0. If an atom is misassigned (e.g., swapping a carbon for a nitrogen), massive residual electron density peaks ( >1.0e−/A˚3 ) will appear in the difference Fourier map, forcing the crystallographer to correct the error before publication[6].
Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD).
Sources
- 1. 5-Isothiazolecarbonitrile, 4-amino-3-methyl- | 4592-55-6 | Benchchem [benchchem.com]
- 2. 5-Isothiazolecarbonitrile, 4-amino-3-methyl- | 4592-55-6 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. OLEX2: a complete structure solution, refinement and analysis program (2009) | Oleg V. Dolomanov | 26416 Citations [scispace.com]
